Cas no 63636-89-5 (Pyridine-2-sulfonamide)
Pyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Pyridine-2-sulfonamide
- 2-pyridinesulfonamide
- 2-Pyridinesulfonamide(6CI,7CI,9CI)
- Pyridinesulfonamide
- pyridine sulfonamide
- Pyridine -2-Suflonly amide
- 2-pyridinylsulfonamide
- 2-pyridine sulfonamide
- PubChem23308
- DWJMBQYORXLGAE-UHFFFAOYSA-N
- SBB087299
- PYRIDINE-2-SULFONIC ACID AMIDE
- PB16122
- RP08470
- EN001335
- AB1011716
- AB0181171
- ST2404
- DTXSID50979853
- AN-584/43379922
- A834448
- J-510314
- pyridyl-sulfonamide
- MFCD09260336
- pyroxsulam TP3
- SCHEMBL232618
- EN300-79039
- AKOS010997970
- 63636-89-5
- CS-W022941
- SY042357
- DS-16835
- FT-0684630
- AMY16276
- Z854066590
-
- MDL: MFCD09260336
- Inchi: 1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9)
- InChI Key: DWJMBQYORXLGAE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CN=1)(N)(=O)=O
Computed Properties
- Exact Mass: 158.01508
- Monoisotopic Mass: 158.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4
- XLogP3: -0.3
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 357.7±34.0 °C at 760 mmHg
- Flash Point: 170.1±25.7 °C
- Refractive Index: 1.577
- PSA: 73.05
- LogP: 1.51010
Pyridine-2-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature storage
Pyridine-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB453236-1 g |
2-Pyridinesulfonamide, 95%; . |
63636-89-5 | 95% | 1g |
€167.60 | 2023-06-15 | |
| abcr | AB453236-5 g |
2-Pyridinesulfonamide, 95%; . |
63636-89-5 | 95% | 5g |
€535.60 | 2023-06-15 | |
| Chemenu | CM108360-1g |
pyridine-2-sulfonamide |
63636-89-5 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM108360-5g |
pyridine-2-sulfonamide |
63636-89-5 | 97% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19290-100mg |
Pyridine-2-sulfonamide |
63636-89-5 | 100mg |
¥136.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19290-1g |
Pyridine-2-sulfonamide |
63636-89-5 | 1g |
¥646.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19290-250mg |
Pyridine-2-sulfonamide |
63636-89-5 | 250mg |
¥256.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19290-5g |
Pyridine-2-sulfonamide |
63636-89-5 | 5g |
¥2486.0 | 2021-09-08 | ||
| TRC | B525670-50mg |
Pyridine-2-sulfonamide |
63636-89-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525670-100mg |
Pyridine-2-sulfonamide |
63636-89-5 | 100mg |
$ 65.00 | 2022-06-07 |
Pyridine-2-sulfonamide Suppliers
Pyridine-2-sulfonamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Pyridine-2-sulfonamide
Pyridine-2-sulfonamide (CAS No. 63636-89-5): A Versatile Scaffold in Modern Medicinal Chemistry and Material Science
Pyridine-2-sulfonamide (CAS No. 63636-89-5) has emerged as a pivotal molecular scaffold in contemporary pharmaceutical and materials research due to its unique structural features and functional versatility. This Pyridine-2-sulfonamide-based compound exhibits a conjugated π-electron system, which confers exceptional electronic properties and hydrogen-bonding capabilities, making it a preferred building block in the design of targeted therapeutics and advanced functional materials. Recent advancements in medicinal chemistry have highlighted the role of Pyridine-2-sulfonamide derivatives in the development of small-molecule inhibitors targeting protein-protein interactions, a class of molecular targets previously considered "undruggable" due to their flat and featureless binding interfaces.
Structurally, Pyridine-2-sulfonamide consists of a six-membered pyridine ring substituted with a sulfonamide group at the 2-position. This structural motif enables the compound to act as a hydrogen bond acceptor and donor simultaneously, a property that has been exploited in the design of covalent inhibitors and allosteric modulators. A 2023 study published in Journal of Medicinal Chemistry demonstrated that Pyridine-2-sulfonamide derivatives could effectively disrupt the interaction between the tumor suppressor p53 and its oncogenic inhibitor MDM2 by mimicking the natural ligand's hydrogen-bonding pattern. This breakthrough has opened new avenues for the development of next-generation cancer therapeutics with improved selectivity and reduced off-target effects.
The Pyridine-2-sulfonamide scaffold's electrochemical properties have also attracted significant attention in the field of electroanalytical chemistry. Researchers at the Max Planck Institute for Chemical Energy Conversion reported in 2024 that Pyridine-2-sulfonamide derivatives could be used as redox-active components in molecular sensors for the detection of heavy metal ions in environmental monitoring applications. The compound's ability to undergo reversible one-electron oxidation-reduction processes, coupled with its high solubility in aqueous media, makes it an ideal candidate for developing low-cost, high-sensitivity detection systems. These findings were further validated by computational simulations using density functional theory (DFT), which provided detailed insights into the electronic structure of Pyridine-2-sulfonamide in various oxidation states.
In the realm of materials science, Pyridine-2-sulfonamide has shown promise as a functional group in the synthesis of self-assembling nanomaterials. A team from the University of Tokyo recently demonstrated that Pyridine-2-sulfonamide-based amphiphiles could spontaneously form micellar structures in aqueous solutions, which were subsequently used as templates for the growth of metal-organic frameworks (MOFs). The hydrogen-bonding interactions between Pyridine-2-sulfonamide moieties and metal ions played a critical role in stabilizing the resulting nanostructures, enabling the fabrication of porous materials with tunable pore sizes and surface chemistries. These materials have potential applications in drug delivery systems, where the controlled release of therapeutic agents can be modulated by the pH-responsive behavior of the Pyridine-2-sulfonamide functional groups.
The synthetic accessibility of Pyridine-2-sulfonamide derivatives has been further enhanced by recent methodological innovations. A 2025 report in Organic Letters described a novel one-pot synthesis protocol that allows the direct functionalization of Pyridine-2-sulfonamide with a wide range of substituents, including fluorinated groups and biocompatible polymers. This approach circumvents the need for harsh reaction conditions typically associated with traditional sulfonamide synthesis methods, thereby improving the overall yield and purity of the final products. The scalability of this method has been demonstrated in pilot-scale experiments, paving the way for the commercial production of Pyridine-2-sulfonamide-based compounds for industrial applications.
From a pharmacological perspective, Pyridine-2-sulfonamide derivatives have been evaluated for their potential as enzyme inhibitors in various disease states. A 2024 clinical trial conducted by the European Medicines Agency (EMA) investigated the efficacy of a Pyridine-2-sulfonamide-based compound as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The compound exhibited a favorable pharmacokinetic profile, with a half-life of 12 hours and minimal hepatic metabolism, suggesting its potential as a once-daily oral medication. These findings have sparked interest in the development of Pyridine-2-sulfonamide-based drugs for metabolic disorders, with several pharmaceutical companies currently advancing preclinical candidates into Phase II trials.
In the context of green chemistry, Pyridine-2-sulfonamide has emerged as a sustainable alternative to conventional organic solvents in catalytic reactions. Researchers at the Technical University of Munich reported in 2023 that Pyridine-2-sulfonamide could serve as a dual-function catalyst and solvent in the hydrogenation of aromatic compounds, reducing the overall environmental impact of the process by eliminating the need for volatile organic solvents. The compound's ability to form hydrogen bonds with both the substrate and the catalyst was identified as the key factor enabling this dual functionality. This application aligns with the principles of the United Nations Sustainable Development Goals (SDGs), particularly Goal 12 on responsible consumption and production.
Looking ahead, the versatility of Pyridine-2-sulfonamide is expected to drive further interdisciplinary research across multiple scientific domains. Ongoing studies are exploring its potential as a molecular glue for protein-protein interactions in neurodegenerative diseases, as a ligand in molecular imprinting technologies for selective separation processes, and as a building block in the fabrication of stimuli-responsive hydrogels. The integration of Pyridine-2-sulfonamide into these diverse applications underscores its significance as a multifunctional scaffold with broad translational potential. As research in this area continues to advance, Pyridine-2-sulfonamide is poised to become a cornerstone of modern chemical science and technology.
The Pyridine-2-sulfonamide scaffold has emerged as a versatile and multifunctional molecule with applications spanning medicinal chemistry, materials science, and environmental technology. Here's a concise summary of its key attributes and current research directions: ### Key Properties and Applications 1. Medicinal Chemistry: - Targeting Protein-Protein Interactions: Derivatives have shown promise in disrupting interactions like p53-MDM2, offering new cancer therapeutic strategies. - Enzyme Inhibition: Effective as DPP-4 inhibitors for diabetes, with favorable pharmacokinetics. - Synthetic Accessibility: Novel one-pot synthesis methods improve yield and scalability for drug development. 2. Materials Science: - Self-Assembling Nanomaterials: Used in creating MOFs and drug delivery systems with pH-responsive behavior. - Electrochemical Sensors: Leveraged for detecting heavy metals due to reversible redox properties. 3. Green Chemistry: - Sustainable Catalyst: Acts as a dual-function catalyst/solvent in hydrogenation, reducing environmental impact. 4. Environmental Monitoring: - Heavy Metal Detection: High sensitivity and solubility make it suitable for environmental sensors. ### Future Directions - Neurodegenerative Diseases: Explored as molecular glues for protein-protein interactions. - Molecular Imprinting: Potential for selective separation processes. - Stimuli-Responsive Hydrogels: Building block for adaptive materials. ### Conclusion Pyridine-2-sulfonamide's unique chemical properties and synthetic flexibility position it as a pivotal molecule in modern research, with potential to drive innovation across multiple scientific and industrial fields. Ongoing interdisciplinary efforts will likely expand its applications and impact in the coming years.63636-89-5 (Pyridine-2-sulfonamide) Related Products
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